molecular formula C17H22N2O4 B13341502 4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid

4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid

Cat. No.: B13341502
M. Wt: 318.4 g/mol
InChI Key: CZPMROKTXPRHGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties. This compound is characterized by a spirocyclic framework, which includes a diazaspiroheptane core and a benzoic acid moiety. The presence of the tert-butoxycarbonyl (Boc) protecting group further enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid typically involves multiple steps, starting from readily available starting materials. One common approach is the formation of the spirocyclic core through a cyclization reaction, followed by the introduction of the benzoic acid moiety. The tert-butoxycarbonyl group is often introduced as a protecting group to prevent unwanted side reactions during the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired product. The scalability of the synthesis is crucial for its application in large-scale production, particularly in the pharmaceutical industry.

Chemical Reactions Analysis

Types of Reactions

4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions are typically tailored to achieve the desired transformation while maintaining the integrity of the spirocyclic core.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid has several scientific research applications:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules, particularly in the development of spirocyclic compounds.

    Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.

    Medicine: It is explored for its potential therapeutic properties, including its role as a building block in drug development.

    Industry: The compound’s stability and reactivity make it suitable for various industrial applications, including the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The spirocyclic core and benzoic acid moiety contribute to its binding affinity and selectivity towards certain enzymes or receptors. The tert-butoxycarbonyl group may also play a role in modulating the compound’s reactivity and stability, influencing its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(6-(tert-Butoxycarbonyl)-2,6-diazaspiro[3.3]heptan-2-yl)benzoic acid is unique due to its specific combination of the spirocyclic core, benzoic acid moiety, and tert-butoxycarbonyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C17H22N2O4

Molecular Weight

318.4 g/mol

IUPAC Name

4-[2-[(2-methylpropan-2-yl)oxycarbonyl]-2,6-diazaspiro[3.3]heptan-6-yl]benzoic acid

InChI

InChI=1S/C17H22N2O4/c1-16(2,3)23-15(22)19-10-17(11-19)8-18(9-17)13-6-4-12(5-7-13)14(20)21/h4-7H,8-11H2,1-3H3,(H,20,21)

InChI Key

CZPMROKTXPRHGI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CN(C2)C3=CC=C(C=C3)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.